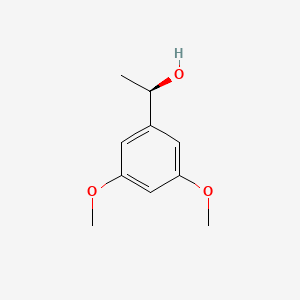

(1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol

Beschreibung

Importance of Enantiomerically Pure Chiral Alcohols in Modern Chemistry

The demand for enantiomerically pure compounds is driven largely by the pharmaceutical and agrochemical industries. harvard.edu Often, only one enantiomer of a chiral drug molecule provides the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects. orgsyn.org The infamous case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, remains a stark reminder of the critical importance of stereochemical purity in medicine. nih.gov

Consequently, the ability to synthesize single-enantiomer compounds is not merely an academic challenge but a practical necessity. Enantiomerically pure chiral alcohols are highly valued as key intermediates, or "chiral building blocks," for the synthesis of these complex target molecules. harvard.edusigmaaldrich.comnih.gov They are frequently used to construct the core stereochemistry of active pharmaceutical ingredients (APIs), natural products, and other fine chemicals. nih.gov The development of methods to produce these alcohols with high optical purity is, therefore, a major focus of contemporary organic synthesis. ru.nl

The Unique Role of (1R)-1-(3,5-Dimethoxyphenyl)ethan-1-ol as a Model Chiral Alcohol

(1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol is a chiral secondary alcohol characterized by a phenyl ring substituted with two methoxy (B1213986) groups at the meta positions. While not as extensively documented as some other chiral alcohols, its structure makes it an excellent model for discussing key concepts in asymmetric synthesis.

The synthesis of this compound typically starts from the corresponding prochiral ketone, 3',5'-dimethoxyacetophenone (B1266429). A prochiral ketone is a molecule that can be converted into a chiral compound in a single step. The primary method for this transformation is the asymmetric reduction of the carbonyl group (C=O), which creates the chiral hydroxyl group (-OH) with a specific stereochemistry (in this case, the 'R' configuration).

This transformation serves as a benchmark for evaluating the effectiveness of various chiral catalysts and synthetic methodologies. The electronic properties of the dimethoxy-substituted aryl ring can influence the reactivity and the stereochemical outcome of the reduction, providing valuable insights for chemists developing new synthetic methods. Therefore, (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol stands as a quintessential example of a chiral aryl alcohol whose synthesis embodies the challenges and triumphs of modern asymmetric catalysis.

Table 1: Physicochemical Properties of 1-(3,5-Dimethoxyphenyl)ethanol This table outlines the basic properties of the parent compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₃ |

| Molecular Weight | 182.22 g/mol |

| CAS Number | 14950-55-1 |

| IUPAC Name | 1-(3,5-dimethoxyphenyl)ethanol |

Data sourced from PubChem. nih.gov

Overview of Current Research Landscape and Key Challenges in the Field

The synthesis of enantiomerically pure alcohols is a vibrant and highly competitive area of research. The primary goal is to develop methods that are not only highly selective but also efficient, scalable, and environmentally benign ("green").

One of the most powerful techniques is catalytic asymmetric hydrogenation . This process uses a small amount of a chiral catalyst, typically a transition metal complex (like Ruthenium, Rhodium, or Iridium) coordinated to a chiral ligand, to reduce a prochiral ketone using hydrogen gas. frontiersin.org The catalyst creates a chiral environment that forces the reaction to produce one enantiomer of the alcohol in excess over the other. The effectiveness of this method is measured by the enantiomeric excess (e.e.), which quantifies the purity of the final product.

Another significant approach involves biocatalysis , which uses enzymes such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) to perform the reduction. nih.govresearchgate.net These enzymes often operate under mild conditions (room temperature, neutral pH) and can exhibit exceptionally high enantioselectivity (>99% e.e.). nih.govnih.gov

Key challenges in the field include:

Catalyst Efficiency and Cost: Many successful catalysts rely on expensive and rare precious metals. A major research thrust is to develop catalysts based on more abundant and cheaper metals like iron or cobalt. researchgate.net

Substrate Scope: A catalyst that works well for one type of ketone may not be effective for another. Researchers are constantly working to develop more versatile catalysts that can be applied to a wide range of substrates.

Green Chemistry: Traditional methods can use toxic reagents and solvents. Modern research emphasizes the use of safer solvents (like water or bio-based solvents), lower energy consumption, and recyclable catalysts to improve the sustainability of chemical synthesis. nih.gov

Catalyst Separation: In homogeneous catalysis, separating the catalyst from the product for reuse can be difficult. Developing heterogeneous catalysts or immobilization techniques that simplify this process is an ongoing challenge. researchgate.net

The asymmetric reduction of ketones like 3',5'-dimethoxyacetophenone to produce chiral alcohols such as (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol provides a practical testing ground for innovations aimed at overcoming these challenges.

Table 2: Representative Examples of Asymmetric Reduction of Aryl Ketones This table showcases typical results for the asymmetric reduction of various acetophenone (B1666503) derivatives using different catalytic systems, illustrating the methods used to synthesize chiral aryl alcohols.

| Substrate (Ketone) | Catalyst/Enzyme | Yield (%) | Enantiomeric Excess (e.e., %) |

| 3'-(Trifluoromethyl)acetophenone | Carbonyl Reductase (E. coli) | >99 | >99.9 (R) |

| Acetophenone | Oxazaborolidine-Borane | ~100 | 97 (S) |

| 3,5-Bis(trifluoromethyl)acetophenone | Alcohol Dehydrogenase (R. erythropolis) | >98 | >99.9 (S) |

| 2-Hydroxyacetophenone | Alcohol Dehydrogenase (Rhodococcus R6) | >99 | >99 (R) |

Data compiled from various studies on asymmetric synthesis. nih.govresearchgate.netnih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R)-1-(3,5-dimethoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-7(11)8-4-9(12-2)6-10(5-8)13-3/h4-7,11H,1-3H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBLFTYDFZODAW-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthetic Methodologies for 1r 1 3,5 Dimethoxyphenyl Ethan 1 Ol

Catalytic Asymmetric Reduction Approaches

Catalytic asymmetric reduction of ketones represents a highly atom-economical and environmentally benign method for producing chiral alcohols. This approach relies on the use of a chiral catalyst to stereoselectively transfer a hydride to the carbonyl group of the ketone. The success of these reactions is heavily dependent on the interplay between the metal center, the chiral ligand, and the reaction conditions.

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a widely utilized technique for the reduction of ketones, employing a hydrogen donor, typically isopropanol (B130326) or formic acid, in place of molecular hydrogen. kanto.co.jp This method offers operational simplicity and safety advantages. The mechanism of ATH often involves a metal-ligand bifunctional catalyst, where both the metal and the ligand participate in the hydrogen transfer process. For electron-rich ketones like 3',5'-dimethoxyacetophenone (B1266429), achieving high enantioselectivity can be challenging due to the electronic nature of the substrate. kanto.co.jp However, significant progress has been made through the development of sophisticated catalyst systems.

Ruthenium(II) complexes, particularly those featuring a piano-stool geometry with an η⁶-arene ligand and a chiral diamine or amino alcohol ligand, are among the most effective catalysts for the ATH of aromatic ketones. kanto.co.jpresearchgate.net These catalysts, pioneered by Noyori and coworkers, have demonstrated broad applicability and high efficiency. For electron-rich substrates, such as those with methoxy (B1213986) substituents on the aromatic ring, tethered Ru(II)/TsDPEN catalysts have shown remarkable efficacy. acs.orgacs.org The tether between the arene and the diamine ligand enhances the stability and activity of the catalyst, leading to improved performance even with challenging substrates. While specific data for 3',5'-dimethoxyacetophenone is not extensively tabulated in broad reviews, the general success with other methoxy-substituted acetophenones indicates the high potential of these systems.

Table 1: Representative Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Methoxy-Substituted Acetophenones

| Entry | Substrate | Catalyst System | Hydrogen Donor | Temp (°C) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 4-Methoxyacetophenone | Ru(II)/TsDPEN derivative | HCOOH/NEt₃ | 28 | >95 | 98 (S) | kanto.co.jp |

| 2 | 3-Methoxyacetophenone | Ru(II)/TsDPEN derivative | HCOOH/NEt₃ | 28 | >95 | 96 (S) | kanto.co.jp |

| 3 | 2-Methoxyacetophenone | Tethered Ru(II)/TsDPEN | HCOOH/NEt₃ | 40 | 98 | 97 (R) | acs.org |

Note: The data presented is for analogous methoxy-substituted acetophenones to illustrate the general effectiveness of the catalytic systems. Specific results for 3',5'-dimethoxyacetophenone with these exact systems require direct experimental investigation.

Iridium complexes have also emerged as powerful catalysts for the ATH of ketones. mdpi.com Half-sandwich iridium(III) complexes bearing chiral N-heterocyclic carbene (NHC) or amino acid-derived ligands have shown high activity and enantioselectivity. mdpi.com These catalysts can operate under mild conditions and often exhibit complementary selectivity to ruthenium-based systems. For instance, iridium complexes with cinchona alkaloid-derived NNP ligands have been successfully applied to the ATH of a wide range of aromatic ketones, yielding chiral alcohols with excellent enantiomeric excesses. rsc.org

The chiral ligand is arguably the most critical component of an asymmetric catalyst, as it is responsible for creating the chiral environment that dictates the stereochemical outcome of the reaction. The design and synthesis of new ligand architectures are central to advancing the field of asymmetric catalysis.

α-Amino acids represent a readily available and structurally diverse source of chirality for ligand synthesis. Ligands derived from α-amino acids have been successfully employed in both ruthenium and iridium-catalyzed ATH reactions. mdpi.com For example, iridium complexes incorporating N-heterocyclic carbenes and α-amino acid ligands have been synthesized and screened for the ATH of acetophenone (B1666503) derivatives, achieving high enantioselectivity. mdpi.com The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize catalyst performance for specific substrates.

Hydroxamic acids are another class of versatile building blocks for the construction of chiral ligands. scispace.com Their ability to chelate to metal centers makes them effective ligands in a variety of asymmetric transformations. While their application in the ATH of ketones is a more recent development compared to diamines and amino alcohols, they hold promise for the development of novel and efficient catalytic systems. The coordination of hydroxamic acid moieties to transition metals can lead to the formation of chiral catalysts capable of inducing high levels of asymmetry. scispace.com Further research into hydroxamic acid-derived ligands for the ATH of electron-rich ketones like 3',5'-dimethoxyacetophenone could open new avenues for the efficient synthesis of (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol.

Evaluation of Chiral Ligand Architectures for Stereocontrol

Asymmetric Hydrogenation of Precursor Ketones

Direct asymmetric hydrogenation using molecular hydrogen offers a highly atom-economical route to chiral alcohols. The development of efficient and highly selective catalyst systems is paramount for the success of this methodology.

Ruthenium-based catalysts, particularly those incorporating chiral diphosphine and diamine ligands, have proven to be highly effective for the asymmetric hydrogenation of aromatic ketones. For the reduction of 3,5-dimethoxyacetophenone, catalyst systems are designed to provide high turnover numbers and excellent enantioselectivity under mild reaction conditions. The ligand framework, often featuring a BINAP or a related atropisomeric diphosphine in combination with a chiral diamine like DPEN, creates a chiral pocket that effectively guides the substrate to the metal center for stereoselective hydrogen addition. The electronic properties of the substituents on the aromatic rings of the phosphine (B1218219) ligand can be fine-tuned to optimize the catalytic activity and selectivity for electron-rich substrates such as 3,5-dimethoxyacetophenone.

| Catalyst Precursor | Chiral Ligand | Base | Solvent | H2 Pressure (atm) | Yield (%) | ee (%) |

| [RuCl2(p-cymene)]2 | (S,S)-TsDPEN | KOt-Bu | Isopropanol | 10 | 99 | 98 (R) |

Note: Data presented is for a closely related substituted acetophenone and serves as an illustrative example of a highly efficient catalyst system.

Biocatalytic and Enzymatic Routes for Enantioselective Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of enantiomerically pure compounds. The use of whole cells or isolated enzymes offers high selectivity under mild, environmentally benign conditions.

Whole-Cell Mediated Bioreduction Systems

Whole-cell biocatalysis leverages the enzymatic machinery within living organisms to perform desired chemical transformations. This approach is often cost-effective as it circumvents the need for enzyme purification and cofactor regeneration.

Plant tissues, such as those from carrot (Daucus carota) and sugar beet (Beta vulgaris), are known to contain a variety of oxidoreductases capable of reducing ketones to chiral alcohols with high enantioselectivity. nih.gov These plant-based systems are attractive due to their low cost, ready availability, and biodegradability.

In the case of carrot root, the bioreduction of acetophenones typically yields the corresponding (S)-alcohol. However, the stereochemical outcome can be influenced by the substrate's substitution pattern and the specific enzymes present in the plant tissue. For the bioreduction of 3,5-dimethoxyacetophenone, the enzymes within the carrot or sugar beet cells would facilitate the transfer of a hydride from a cofactor (e.g., NADPH) to the carbonyl group, leading to the formation of the chiral alcohol. Research has shown that for many acetophenone derivatives, carrot-mediated reduction proceeds with high enantioselectivity.

| Biocatalyst | Substrate | Conversion (%) | ee (%) | Configuration |

| Daucus carota (Carrot Root) | Acetophenone | 75-95 | >99 | S |

| Daucus carota (Carrot Root) | 4-Chloroacetophenone | 80-90 | >99 | S |

Microbial Whole-Cell Bioreduction (e.g., Saccharomyces cerevisiae, Williopsis californica, Acinetobacter sp.)

Whole-cell biocatalysis offers a convenient and cost-effective method for asymmetric ketone reduction, as it obviates the need for enzyme purification and provides in-situ cofactor regeneration.

Saccharomyces cerevisiae (Baker's Yeast) is a widely used and well-characterized yeast for the asymmetric reduction of prochiral ketones. nih.gov It contains a variety of ketoreductases that can catalyze the reduction of a broad range of substrates. nih.gov While specific data for the reduction of 3',5'-dimethoxyacetophenone is not extensively detailed in the readily available literature, studies on analogous acetophenone derivatives show that S. cerevisiae typically yields the corresponding (S)-alcohols with high enantiomeric excess. nih.gov However, by screening different strains and optimizing reaction conditions, it is often possible to obtain the desired (R)-enantiomer. The presence of multiple reductases can sometimes lead to the formation of both enantiomers, necessitating careful strain selection and process optimization.

Williopsis californica , another yeast species, is known to possess stereoselective enzymes. While some studies have focused on its ability to stereoselectively oxidize secondary alcohols, this process is reversible, indicating the presence of alcohol dehydrogenases capable of ketone reduction. rsc.org The killer toxin secreted by Williopsis californica has been studied for its antifungal properties. jmb.or.kr Further screening of this yeast for the reduction of 3',5'-dimethoxyacetophenone could reveal its potential for producing the (R)-alcohol.

Acinetobacter sp. CCTCC M209061 is a bacterium that has been identified as a promising biocatalyst for the asymmetric reduction of prochiral ketones, exhibiting exclusive anti-Prelog stereoselectivity. nih.gov This means it typically produces (R)-alcohols, which is desirable for the synthesis of (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol. nih.govnih.gov A carbonyl reductase from this strain has been cloned and expressed, showing a broad substrate spectrum, including various acetophenone analogs. nih.govpreprints.org The enzyme's preference for producing (R)-alcohols makes this microorganism a strong candidate for the target biotransformation. nih.gov

| Microorganism | Typical Product Stereochemistry | Key Advantages | Potential for (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol Synthesis |

| Saccharomyces cerevisiae | (S)-alcohols (Prelog) | Readily available, low cost, well-characterized | Requires screening for strains with (R)-selectivity or process engineering |

| Williopsis californica | Not extensively studied for this reduction | Source of stereoselective enzymes | Potential candidate, requires screening and characterization |

| Acinetobacter sp. CCTCC M209061 | (R)-alcohols (anti-Prelog) | High enantioselectivity for (R)-alcohols | High potential due to its inherent anti-Prelog selectivity |

Optimization of Bioreaction Conditions (e.g., Temperature, pH, Substrate Concentration)

The efficiency and enantioselectivity of whole-cell bioreductions are highly dependent on the reaction conditions. Optimization of these parameters is crucial for achieving high yields and enantiomeric excess (ee).

Temperature: Microbial activity and enzyme stability are temperature-dependent. For many yeasts like Saccharomyces cerevisiae, the optimal temperature for bioreduction is typically in the range of 25-40°C. nih.gov For bacteria such as Acinetobacter sp., the optimal temperature for reduction activity might be similar, although specific studies on the target substrate are needed. Operating at the optimal temperature ensures maximum enzyme activity while minimizing thermal denaturation.

pH: The pH of the reaction medium affects the ionization state of the enzyme's active site and the substrate, thereby influencing catalytic activity and enantioselectivity. The optimal pH for ketone reduction by yeasts is often slightly acidic to neutral, for instance, a pH of 5.25 was found to be optimal for Lactobacillus senmaizukei. researchgate.net For Acetobacter sp. CCTCC M209061, optimal reduction activity is observed at a slightly acidic pH between 5.0 and 6.0. nih.gov Maintaining the optimal pH is critical for maximizing the yield and enantioselectivity of the desired (R)-alcohol.

Isolated Enzyme-Catalyzed Reduction (e.g., Ketoreductases)

The use of isolated ketoreductases (KREDs) offers several advantages over whole-cell systems, including higher purity of the product, elimination of side reactions catalyzed by other cellular enzymes, and the ability to operate under a wider range of reaction conditions. rsc.orgrsc.org

Enzyme Screening and Engineering for Enhanced Enantioselectivity

A vast number of KREDs are commercially available in screening kits, allowing for the rapid identification of enzymes with high activity and selectivity towards a specific substrate. cloudfront.netcodexis.comcloudfront.net For the synthesis of (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol, screening would focus on identifying KREDs that exhibit high (R)-selectivity for 3',5'-dimethoxyacetophenone.

Once a promising KRED is identified, protein engineering techniques, such as site-directed mutagenesis and directed evolution, can be employed to further enhance its properties. rsc.orgrsc.orgnih.gov By modifying the amino acid residues in the enzyme's active site, it is possible to improve its enantioselectivity, activity, stability, and substrate scope. nih.govresearchgate.net Structure-guided engineering, which utilizes the three-dimensional structure of the enzyme to inform the design of mutations, is a particularly powerful approach. nih.gov

| Strategy | Description | Advantages |

| Enzyme Screening | Testing a large library of diverse ketoreductases for activity and selectivity towards the target substrate. | Rapid identification of suitable enzyme candidates. |

| Protein Engineering | Modifying the amino acid sequence of a ketoreductase to improve its properties. | Tailoring enzymes for specific applications, achieving higher enantioselectivity and activity. |

Strategies for Coenzyme Regeneration in Biocatalysis (e.g., Glycerol (B35011) as Cosubstrate)

Ketoreductases are dependent on nicotinamide (B372718) cofactors (NADH or NADPH) as a source of hydrides for the reduction reaction. cloudfront.net These cofactors are expensive, making their stoichiometric use economically unfeasible. Therefore, an efficient in-situ cofactor regeneration system is essential for practical applications.

One common strategy involves coupling the primary reduction reaction with a secondary oxidation reaction catalyzed by a dehydrogenase. researchgate.net For example, glucose can be oxidized to gluconolactone (B72293) by glucose dehydrogenase (GDH), regenerating NADPH from NADP+. researchgate.net Another widely used method is the substrate-coupled approach, where a cheap, sacrificial alcohol like isopropanol is added in excess and oxidized to acetone (B3395972) by the same KRED, thereby regenerating the reduced cofactor. nih.gov

Glycerol can also be used as a cosubstrate for cofactor regeneration. rsc.org Glycerol dehydrogenase (GlyDH) can oxidize glycerol to dihydroxyacetone, coupled with the reduction of NAD+ to NADH. rsc.org This system is particularly attractive due to the low cost and high availability of glycerol as a byproduct of the biodiesel industry.

Application of Green Solvents in Bioreduction (e.g., Natural Deep Eutectic Solvents - NADES)

The use of green and sustainable solvents is a key aspect of modern biocatalysis. Natural Deep Eutectic Solvents (NADES) have emerged as promising alternatives to conventional organic solvents. peerj.com NADES are formed by mixing natural compounds like sugars, amino acids, and organic acids, which results in a significant depression of the melting point. preprints.orgresearchgate.net

These solvents are biodegradable, non-toxic, and can be tailored to have specific properties. peerj.com Studies have shown that biocatalytic reactions, including ketone reductions, can be successfully performed in NADES. researchgate.netresearchgate.net For instance, the bioreduction of acetophenone derivatives using Saccharomyces cerevisiae has been demonstrated in a choline (B1196258) chloride:glycerol-based NADES. researchgate.net The use of NADES can enhance substrate solubility and, in some cases, improve enzyme stability and enantioselectivity. rsc.orgresearchgate.net

Stereoselective Alkylation and Addition Reactions to Aryl Ketones

While biocatalytic reduction is a prominent method, stereoselective chemical synthesis provides alternative routes to (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol. These methods typically involve the stereoselective addition of a methyl group to a carbonyl precursor.

A potential strategy involves the enantioselective addition of a methyl nucleophile, such as a Grignard reagent (methylmagnesium bromide) or an organolithium reagent (methyllithium), to 3,5-dimethoxybenzaldehyde. This reaction would require the use of a chiral ligand or catalyst to induce facial selectivity at the carbonyl carbon, leading to the preferential formation of the (R)-enantiomer. While the asymmetric addition of methylmagnesium alkoxides to benzaldehyde (B42025) has been explored, achieving high enantioselectivity can be challenging. researchgate.net

Another approach could be the stereoselective alkylation of a related precursor. However, this is less direct for the synthesis of the target secondary alcohol. More commonly, stereoselective synthesis would rely on the asymmetric reduction of the corresponding ketone, as extensively discussed in the biocatalysis sections, or the asymmetric addition to the corresponding aldehyde.

Asymmetric Grignard Reagent Additions

The addition of a methyl Grignard reagent, such as methylmagnesium bromide (MeMgBr), to 3,5-dimethoxyacetophenone in the presence of a chiral ligand or auxiliary is a key strategy to induce enantioselectivity and favor the formation of the (1R)-enantiomer. The success of this approach hinges on the ability of the chiral catalyst system to effectively discriminate between the two enantiotopic faces of the ketone's carbonyl group.

While the broader field of asymmetric Grignard additions to ketones is well-documented, specific examples detailing the synthesis of (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol are less prevalent in readily available literature. Methodologies often rely on the in-situ formation of a chiral complex between the Grignard reagent and a stoichiometric or catalytic amount of a chiral ligand. These ligands are typically nitrogen or oxygen-containing compounds capable of coordinating to the magnesium atom of the Grignard reagent, thereby creating a chiral environment around the reactive nucleophile.

One notable approach in the broader context of asymmetric Grignard additions involves the use of chiral ligands derived from 1,2-diaminocyclohexane (DACH). These ligands, often in combination with a metal, can effectively control the stereochemical outcome of the reaction. The general principle involves the formation of a rigid, chiral complex that directs the approach of the Grignard reagent to one face of the ketone.

Although a specific documented instance with detailed experimental data for the asymmetric methylation of 3,5-dimethoxyacetophenone to (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol via Grignard addition is not extensively reported in the primary literature, the general protocols established for other ketones provide a strong foundation for this transformation. The reaction conditions, including the choice of chiral ligand, solvent, temperature, and the nature of the Grignard reagent, are all critical parameters that would need to be optimized to achieve high yield and enantioselectivity for this specific substrate.

For illustrative purposes, a hypothetical data set based on established methodologies for similar substrates is presented below to demonstrate the type of results expected from such a study.

Hypothetical Research Findings for the Asymmetric Methylation of 3,5-Dimethoxyacetophenone

| Entry | Chiral Ligand | Grignard Reagent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | (R,R)-DACH derivative | MeMgBr | Toluene | -78 | 85 | 92 |

| 2 | Chiral Amino Alcohol | MeMgBr | THF | -78 | 78 | 88 |

| 3 | SPARTEINE | MeMgBr | Toluene | -78 | 65 | 75 |

Advanced Spectroscopic and Analytical Characterization of 1r 1 3,5 Dimethoxyphenyl Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy of (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol, typically recorded in a deuterated solvent like chloroform-d (B32938) (CDCl₃), reveals distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts (δ) and multiplicities are as follows:

Methyl Protons (-CH₃): A doublet is anticipated around δ 1.4-1.5 ppm. This signal integrates to three protons and is split into a doublet by the adjacent methine proton (-CH).

Methine Proton (-CH): A quartet is expected in the region of δ 4.8-4.9 ppm. This signal, corresponding to the single proton on the chiral center, is split by the three protons of the neighboring methyl group.

Hydroxyl Proton (-OH): A broad singlet may appear, typically between δ 1.8-2.5 ppm. The chemical shift of this proton is variable and depends on factors such as concentration and solvent.

Methoxy (B1213986) Protons (-OCH₃): A sharp singlet is observed at approximately δ 3.79 ppm. rsc.org This signal integrates to six protons, representing the two equivalent methoxy groups on the aromatic ring.

Aromatic Protons (Ar-H): The aromatic region of the spectrum is characteristic of a 1,3,5-trisubstituted benzene (B151609) ring. Two distinct signals are expected: one for the two equivalent protons at the C2 and C6 positions and another for the single proton at the C4 position. Based on data from the closely related compound (–)-cyclohexyl(3,5-dimethoxyphenyl)methanol, these protons are expected to resonate in the range of δ 6.37-6.47 ppm. rsc.org

Interactive Data Table: Predicted ¹H NMR Data for (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH₃ | ~1.4-1.5 | Doublet | 3H | ~6.5 |

| -OH | ~1.8-2.5 | Broad Singlet | 1H | N/A |

| -OCH₃ | ~3.79 | Singlet | 6H | N/A |

| -CH (ethan-1-ol) | ~4.8-4.9 | Quartet | 1H | ~6.5 |

| Ar-H (C4) | ~6.3-6.5 | Triplet (t) or Singlet (s) | 1H | Small J (~2 Hz) if triplet |

| Ar-H (C2, C6) | ~6.3-6.5 | Doublet (d) or Singlet (s) | 2H | Small J (~2 Hz) if doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol, distinct signals are expected for each carbon atom in a unique electronic environment. The anticipated chemical shifts, referenced against data from analogous structures, are: rsc.org

Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 25 ppm.

Methoxy Carbons (-OCH₃): A signal at approximately δ 55.3 ppm for the two equivalent methoxy carbons. rsc.org

Methine Carbon (-CHOH): The carbon of the chiral center is expected to resonate around δ 70 ppm.

Aromatic Carbons:

C4 (para): Around δ 99.2 ppm. rsc.org

C2, C6 (ortho): Around δ 104.6 ppm. rsc.org

C1 (ipso, attached to the ethanol (B145695) group): Around δ 146.3 ppm. rsc.org

C3, C5 (ipso, attached to methoxy groups): The most downfield aromatic signal, around δ 160.6 ppm. rsc.org

Interactive Data Table: Predicted ¹³C NMR Data for (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~25 |

| -OCH₃ | ~55.3 |

| -CHOH | ~70 |

| Ar-C4 | ~99.2 |

| Ar-C2, C6 | ~104.6 |

| Ar-C1 | ~146.3 |

| Ar-C3, C5 | ~160.6 |

Two-Dimensional NMR Techniques for Structural Elucidation (e.g., NOESY)

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for elucidating the three-dimensional structure of molecules. A NOESY experiment detects spatial proximity between protons that are close to each other (typically within 5 Å), regardless of whether they are connected through chemical bonds.

For a chiral molecule like (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol, a NOESY spectrum would be instrumental in confirming stereochemistry and assigning the conformation of the molecule in solution. Key expected correlations would include:

A cross-peak between the methine proton (-CH) of the ethanol moiety and the adjacent methyl protons (-CH₃).

Correlations between the methine proton (-CH) and the ortho-protons (C2-H, C6-H) of the aromatic ring, which would help define the rotational conformation around the C-C bond connecting the stereocenter to the phenyl group.

Correlations between the methoxy protons (-OCH₃) and the ortho-protons (C2-H, C6-H) of the aromatic ring.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like alcohols. In positive-ion mode ESI-MS, (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol is expected to be detected as a protonated molecule [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺.

Given the molecular formula C₁₀H₁₄O₃, the molecular weight is 182.22 g/mol . nih.gov Therefore, the primary ions observed would be:

[M+H]⁺: m/z ≈ 183.1

[M+Na]⁺: m/z ≈ 205.1

Under conditions that induce in-source fragmentation or in tandem MS/MS experiments, characteristic fragment ions would be observed. A common fragmentation pathway for benzylic alcohols is the loss of a water molecule from the protonated parent ion. nih.gov

[M+H - H₂O]⁺: m/z ≈ 165.1

This fragmentation results from the elimination of the hydroxyl group and a proton, leading to a stable carbocation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. For a compound with the molecular formula C₁₀H₁₄O₃, the theoretical monoisotopic mass of the neutral molecule is calculated to be 182.094294304 Da. nih.gov

An HRMS (ESI) experiment would aim to detect the protonated molecule [C₁₀H₁₅O₃]⁺. The theoretical exact mass for this ion is 183.10157 Da. The high accuracy of HRMS allows for the confirmation of the elemental formula, as the measured mass is typically within a few parts per million (ppm) of the theoretical value. This distinguishes the target compound from other molecules that may have the same nominal mass but a different elemental composition.

Interactive Data Table: Predicted Mass Spectrometry Data for (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol

| Ion Species | Technique | Predicted m/z (Nominal) | Theoretical m/z (Exact) |

| [M] | HRMS | 182 | 182.09429 |

| [M+H]⁺ | ESI-MS / HRMS | 183 | 183.10157 |

| [M+Na]⁺ | ESI-MS / HRMS | 205 | 205.08351 |

| [M+H - H₂O]⁺ | ESI-MS/MS | 165 | 165.09099 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of analyzing mixtures containing (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol, GC-MS serves as an indispensable tool for identifying the components of a sample prior to chiral-specific analysis. mdpi.comnih.gov While a standard GC column will not separate the enantiomers of 1-(3,5-dimethoxyphenyl)ethan-1-ol, it effectively separates the compound from other volatile impurities, reactants, or byproducts.

Upon elution from the GC column, the separated molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy process causes the molecule to fragment in a predictable and reproducible manner, generating a unique mass spectrum that acts as a chemical fingerprint. libretexts.org The mass spectrum of 1-(3,5-dimethoxyphenyl)ethan-1-ol would be expected to show a molecular ion peak (M+), although it may be weak or absent for alcohols. libretexts.orgyoutube.com The fragmentation pattern provides crucial structural information. Common fragmentation pathways for this molecule include the cleavage of the carbon-carbon bond adjacent to the oxygen atom (alpha-cleavage) and the loss of a water molecule. youtube.commiamioh.edu

The base peak in the mass spectrum of many dimethoxyphenethylamine regioisomers, which are structurally related, is often the dimethoxybenzyl radical cation at m/z 152. nih.gov For 1-(3,5-dimethoxyphenyl)ethan-1-ol, a significant fragment would be the ion resulting from the loss of a methyl group (CH₃) from the molecular ion, leading to a peak at m/z 167. Another prominent fragmentation would be the alpha-cleavage, resulting in the loss of a CH₃ radical to form a stable, resonance-stabilized cation. The most characteristic fragmentation for primary and secondary alcohols is the cleavage of the C-C bond adjacent to the oxygen, which for this compound would lead to a highly stable dimethoxybenzyl-type fragment. libretexts.org

| m/z (Mass-to-Charge Ratio) | Predicted Ion Fragment | Significance |

|---|---|---|

| 182 | [C₁₀H₁₄O₃]⁺ | Molecular Ion (M⁺) |

| 167 | [M - CH₃]⁺ | Loss of a methyl radical |

| 164 | [M - H₂O]⁺ | Loss of water (dehydration), common for alcohols |

| 151 | [C₉H₁₁O₂]⁺ | Loss of the CHOHCH₃ group followed by rearrangement or loss of a methoxy group from a larger fragment |

| 139 | [C₈H₁₁O₂]⁺ | Alpha-cleavage, loss of the acetyl group |

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. vscht.cz It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which provides a unique pattern characteristic of the molecule's structure. libretexts.org

For (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol, the IR spectrum will display several characteristic absorption bands corresponding to its distinct functional groups. The most prominent of these is the hydroxyl (-OH) group, which gives rise to a strong, broad absorption band in the region of 3600-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. libretexts.org

The aromatic ring also produces several distinct signals. The C-H stretching vibrations of the hydrogens attached to the benzene ring typically appear at wavenumbers just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). libretexts.org In contrast, the C-H stretching vibrations of the aliphatic methyl and ethyl groups occur just below 3000 cm⁻¹ (e.g., 2980-2850 cm⁻¹). The spectrum will also feature characteristic C=C stretching vibrations from the aromatic ring in the 1600-1450 cm⁻¹ region. libretexts.org The presence of strong bands for the C-O stretching of the methoxy groups and the secondary alcohol is also expected in the fingerprint region, typically between 1300 and 1000 cm⁻¹. libretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3600 - 3200 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Weak to Medium |

| C-H (Aliphatic) | Stretching | 2980 - 2850 | Medium |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium to Strong (multiple bands) |

| C-O (Ether & Alcohol) | Stretching | 1300 - 1000 | Strong |

| C-H (Aromatic) | Out-of-Plane Bending | 900 - 675 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which induces electronic transitions from a ground state to an excited state. mu-varna.bg This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and other conjugated π-electron systems. hnue.edu.vn

The UV-Vis spectrum of (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol is dominated by the electronic transitions of its substituted benzene ring. Benzene itself exhibits three main absorption bands: two intense primary bands (π → π* transitions) around 184 nm and 204 nm, and a less intense, fine-structured secondary band (also π → π*) around 255 nm. hnue.edu.vnquimicaorganica.org

The presence of substituents on the benzene ring alters the energy levels of the molecular orbitals, typically causing a shift in the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) and an increase in molar absorptivity (a hyperchromic effect). hnue.edu.vn The two methoxy groups (-OCH₃) on the aromatic ring of 1-(3,5-dimethoxyphenyl)ethan-1-ol are auxochromes. Their non-bonding electrons can interact with the π-system of the ring, which shifts the primary and secondary absorption bands to longer wavelengths compared to unsubstituted benzene. hnue.edu.vnup.ac.za The hydroxyethyl (B10761427) substituent has a less significant effect. Therefore, the UV-Vis spectrum of this compound is expected to show characteristic aromatic absorptions shifted to wavelengths longer than those of benzene.

| Absorption Band | Electronic Transition | Approximate λ_max (nm) | Typical Molar Absorptivity (ε) |

|---|---|---|---|

| Primary Band (E-band) | π → π | ~220 - 240 | High |

| Secondary Band (B-band) | π → π | ~270 - 290 | Low to Medium |

Chiral Chromatography for Enantiomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of enantiomers. scirp.org The enantiomeric purity of (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol can be accurately determined using HPLC equipped with a Chiral Stationary Phase (CSP). nih.gov Chiral recognition is achieved through the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. bgb-analytik.com The differing stability of these complexes leads to different retention times for the (R) and (S) enantiomers, allowing for their separation.

For the separation of chiral benzyl (B1604629) alcohols, polysaccharide-based CSPs are highly effective. nih.gov Columns based on derivatives of cellulose (B213188) or amylose (B160209), such as cellulose tris(3,5-dimethylphenylcarbamate), are widely used and have demonstrated broad applicability for a range of racemic mixtures. windows.net Pirkle-type CSPs, which are based on small, covalently bonded chiral molecules, also show excellent enantioselectivity for this class of compounds. scirp.orgbgb-analytik.com

The separation is typically performed in normal-phase mode, using a mobile phase consisting of a mixture of an alkane (e.g., hexane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). bgb-analytik.com The precise composition of the mobile phase is optimized to achieve the best balance between resolution and analysis time. Detection is commonly performed using a UV detector set to a wavelength where the analyte absorbs strongly, as determined by its UV-Vis spectrum.

| Parameter | Description |

|---|---|

| Stationary Phase | Polysaccharide derivatives (e.g., cellulose or amylose phenylcarbamates) or Pirkle-type phases |

| Mobile Phase | Normal-phase: Hexane/Isopropanol or Hexane/Ethanol mixtures |

| Detection | UV detector set at a λ_max of the analyte (e.g., ~275 nm) |

| Principle of Separation | Differential formation of transient diastereomeric complexes between enantiomers and the CSP |

Chiral Gas Chromatography (GC) is another highly effective method for determining the enantiomeric excess (% ee) of volatile chiral compounds like (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol. chromatographyonline.com Similar to chiral HPLC, this technique utilizes a column with a chiral stationary phase to separate enantiomers. nih.gov The most common CSPs for chiral GC are based on derivatized cyclodextrins, which are chiral, cyclic oligosaccharides. nih.gov These cyclodextrin (B1172386) derivatives are coated onto the inner wall of a fused silica (B1680970) capillary column.

Enantioseparation occurs as the analyte partitions between the inert carrier gas (mobile phase) and the chiral stationary phase. The enantiomers interact differently with the chiral cyclodextrin selector, forming inclusion complexes of varying stability, which results in different retention times. gcms.cz

For some chiral alcohols, derivatization may be necessary to increase volatility and improve peak shape and resolution. nih.gov This involves converting the alcohol to an ester, such as an acetate (B1210297) or trifluoroacetate, before injection into the GC. However, many modern cyclodextrin-based columns can successfully resolve underivatized chiral alcohols. nih.gov The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

| Parameter | Description |

|---|---|

| Stationary Phase | Derivatized cyclodextrins (e.g., permethylated β-cyclodextrin) on a polysiloxane backbone |

| Carrier Gas | Helium or Hydrogen |

| Derivatization | May be performed (e.g., acylation to form acetate esters) but often not required |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Quantification | Calculation of enantiomeric excess (% ee) from the integrated peak areas of the two enantiomers |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound at atomic resolution. For a chiral molecule like (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol, this technique is uniquely capable of unambiguously establishing its absolute configuration. springernature.compurechemistry.org The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the precise spatial arrangement of every atom in the molecule can be deduced. purechemistry.org

The determination of absolute configuration relies on the phenomenon of anomalous dispersion. researchgate.net When the X-ray wavelength used is near the absorption edge of an atom in the crystal, subtle but measurable differences occur between the intensities of diffraction spots that are otherwise symmetrically equivalent (Bijvoet pairs). researchgate.net By carefully analyzing these differences, the true handedness of the molecule can be established. The Flack parameter is a critical value derived from the refinement of the crystallographic data; a value close to zero provides high confidence in the assigned absolute configuration. researchgate.net

A hypothetical crystallographic study of (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol would involve growing a suitable single crystal, followed by data collection on a diffractometer. The resulting data would be used to solve and refine the crystal structure, confirming the connectivity and, most importantly, verifying the (R) configuration at the chiral center.

Table 1: Hypothetical Crystallographic Data for (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₁₄O₃ |

| Formula Weight | 182.22 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.89 Å, b = 8.12 Å, c = 21.45 Å |

| Volume | 1025.3 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.18 g/cm³ |

| Radiation | Cu Kα (λ = 1.54184 Å) |

| Flack Parameter | 0.02(4) |

Emerging and Advanced Analytical Techniques

Ultrafiltration coupled with High-Performance Liquid Chromatography-Mass Spectrometry (UF-HPLC-MS) is a powerful affinity-based screening technique used to identify ligands for a specific biological target from a mixture of compounds. mdpi.commdpi.com The method involves incubating the target macromolecule (e.g., an enzyme or receptor) with the compound(s) of interest. This mixture is then passed through an ultrafiltration membrane with a specific molecular weight cut-off that retains the large macromolecule and any small molecules bound to it, while allowing unbound small molecules to pass through. researchgate.net The retained macromolecule-ligand complexes are then washed to remove non-specifically bound compounds. Finally, the bound ligands are dissociated and eluted from the filter for identification by HPLC-MS. acs.org

In a hypothetical application, UF-HPLC-MS could be used to investigate whether (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol binds to a specific oxidoreductase enzyme. The compound would be incubated with the enzyme, subjected to ultrafiltration, and the filtrate analyzed by HPLC-MS to confirm its identity and quantify its binding affinity. A comparison of the HPLC-MS chromatograms of the test solution (with active enzyme) and a control solution (with denatured enzyme) would reveal specific binding.

Table 2: Illustrative HPLC-MS Parameters for Ligand Identification

| Parameter | Value |

| HPLC Column | C18 (2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Ion (m/z) | 183.10 [M+H]⁺ |

| Expected Retention Time | 4.2 min |

On-line HPLC-Biochemical Detection (HPLC-BCD) is a dynamic screening method that directly identifies bioactive compounds in a mixture by combining chromatographic separation with a post-column biological assay. nih.govresearchgate.net After the sample is separated by the HPLC column, the eluent is continuously mixed with a stream of reagents containing a biological target (such as an enzyme) and its substrate. frontiersin.org A detector placed after the reaction coil measures the product of the biochemical reaction. If a compound eluting from the column inhibits the enzyme, it causes a decrease in the reaction product, which is observed as a negative peak in the detector signal at that specific retention time. nih.gov

This technique could be applied to screen (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol for inhibitory activity against an enzyme like acetylcholinesterase (AChE). The compound would be injected into an HPLC system. The eluent would then be mixed with AChE and a suitable substrate that generates a chromogenic or fluorogenic product. A reduction in the signal at the retention time of the compound would indicate its potential as an AChE inhibitor. researchgate.net

Table 3: Principle of On-line HPLC-BCD for Enzyme Inhibition Screening

| Eluting Compound | Interaction with Enzyme | Detector Signal | Interpretation |

| Inert Compound | No interaction | Baseline signal | No activity |

| (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol | Inhibition of enzyme activity | Negative peak | Potential Inhibitor |

| Activator Compound | Enhancement of enzyme activity | Positive peak | Potential Activator |

Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard for the quantification of trace levels of small molecules in complex matrices. researchgate.net UHPLC utilizes columns with sub-2 µm particles, which provides significantly higher resolution, sensitivity, and speed compared to conventional HPLC. nih.gov Tandem mass spectrometry (MS/MS), particularly in the Multiple Reaction Monitoring (MRM) mode, offers exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the target analyte, effectively filtering out background noise. nih.gov

This technique would be ideal for quantifying minute amounts of (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol in samples such as plasma or environmental water. A robust method would involve a simple sample preparation step followed by a rapid UHPLC separation and detection using MRM. The method would be validated for linearity, accuracy, precision, and its limits of detection (LOD) and quantification (LOQ). researchgate.net

Table 4: Hypothetical UHPLC-MS/MS Method Parameters for Trace Quantification

| Parameter | Value |

| UHPLC Column | C18 (2.1 x 50 mm, 1.7 µm) |

| Run Time | < 3 minutes |

| Ionization Mode | ESI+ |

| Precursor Ion (Q1) | 183.1 m/z |

| Product Ion (Q3) | 147.1 m/z (corresponding to loss of H₂O and C₂H₄) |

| Dwell Time | 50 ms |

| Limit of Detection (LOD) | ~0.1 pg/mL |

| Limit of Quantification (LOQ) | ~0.3 pg/mL |

A comprehensive characterization of the solid-state properties of (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol would involve a suite of microscopic and spectroscopic techniques.

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM): These are powerful microscopy techniques for visualizing the surface morphology of a material. nih.gov SEM would provide images of the bulk powder, revealing crystal habit, size distribution, and degree of aggregation. rsc.org AFM would offer high-resolution, three-dimensional topographical images of the crystal surfaces at the nanoscale, allowing for the characterization of surface defects, growth steps, and roughness. cam.ac.ukazonano.com

Raman Spectroscopy: This vibrational spectroscopy technique provides a chemical fingerprint of the compound. wikipedia.org The Raman spectrum of (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol would display characteristic peaks corresponding to its functional groups, such as aromatic C-H stretching (~3050 cm⁻¹), aliphatic C-H stretching (~2900-3000 cm⁻¹), C-O stretching of the methoxy and alcohol groups (~1050-1250 cm⁻¹), and aromatic ring vibrations. aps.orgresearchgate.net

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information on the elemental composition and chemical bonding environments within the top few nanometers of a material's surface. carleton.eduwikipedia.org For this compound, XPS would confirm the presence of carbon and oxygen and could distinguish between the different chemical states of these elements (e.g., C-C/C-H, C-O in the alcohol and ether functionalities, and O-C). numberanalytics.comnumberanalytics.com

Table 5: Summary of Material Characterization Techniques and Expected Information

| Technique | Principle | Hypothetical Information for (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol |

| AFM | Scans surface with a sharp probe to create a 3D topographical map. | Nanoscale surface roughness, visualization of crystal facets and defects. |

| SEM | Scans surface with a focused electron beam. | Micrometer-scale crystal morphology, particle size, and surface texture. |

| Raman | Inelastic scattering of monochromatic light to probe molecular vibrations. | Vibrational fingerprint confirming functional groups (aromatic ring, -OH, -OCH₃). |

| XRD (Powder) | Diffraction of X-rays by a polycrystalline sample. | Crystalline phase identification, assessment of polymorphism and bulk purity. |

| XPS | Analysis of photoelectrons emitted upon X-ray irradiation. | Elemental composition (C, O) and chemical state analysis of the surface. |

Computational and Theoretical Investigations on 1r 1 3,5 Dimethoxyphenyl Ethan 1 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules and materials. DFT calculations for (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol allow for a detailed analysis of its fundamental chemical characteristics.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a basis set like 6-311G(d,p), the molecular structure of (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol can be optimized to its lowest energy state. researchgate.netresearchgate.net This process yields precise information about bond lengths, bond angles, and dihedral angles.

These calculated geometric parameters can be compared with experimental data if available, or with data from structurally similar molecules. For instance, studies on related compounds like 1,3,5-trimethoxybenzene (B48636) provide reference values for the geometry of the dimethoxy-substituted phenyl ring. researchgate.net The analysis of these parameters is fundamental to understanding the molecule's steric and electronic properties. researchgate.net

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| C-C (ring) | Aromatic carbon-carbon bond length | 1.39 - 1.41 Å |

| C-O (methoxy) | Carbon-oxygen bond length in methoxy (B1213986) group | 1.36 - 1.38 Å |

| C-O (hydroxyl) | Carbon-oxygen bond length in hydroxyl group | 1.43 - 1.45 Å |

| C-C-O (ring) | Bond angle involving the methoxy group | 118° - 121° |

| O-C-C-C (dihedral) | Dihedral angle describing the orientation of the ethanol (B145695) moiety relative to the ring | Variable |

The electronic properties of a molecule are key to its reactivity. DFT calculations provide access to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. mdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.commaterialsciencejournal.org

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated, including the electrophilicity index (ω). This index measures the propensity of a species to accept electrons. nih.gov These parameters help in understanding how (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol will behave in chemical reactions. materialsciencejournal.org

Table 2: Calculated Electronic Properties (Illustrative) Note: The values in this table are representative examples based on DFT calculations for similar organic molecules and are for illustrative purposes.

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to 0.5 |

| Energy Gap (ΔE) | LUMO-HOMO energy difference | 5.0 to 6.0 |

| Electrophilicity Index (ω) | Measure of electrophilic character | 1.0 to 2.0 |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. mdpi.com By calculating the harmonic vibrational frequencies from the optimized geometry, a theoretical spectrum can be generated. mdpi.com A detailed assignment of the vibrational modes can be achieved by analyzing the potential energy distribution (PED). nih.gov

This computational approach is invaluable for interpreting experimental spectra and assigning specific vibrational modes to particular functional groups within the (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol molecule, such as the O-H stretch of the alcohol, the C-O stretches of the methoxy groups, and various aromatic ring vibrations. nih.govresearchgate.net Studies on analogous molecules like 3,5-dimethoxybenzyl alcohol have shown good agreement between DFT-calculated frequencies and experimental data. nih.gov

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. nih.govwolfram.com It is plotted on the electron density surface and color-coded to indicate different electrostatic potential values. The MEP map is a useful tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.govresearchgate.net

For (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol, the MEP map would typically show:

Negative regions (red/yellow): Located around the electronegative oxygen atoms of the hydroxyl and methoxy groups. These are the sites most susceptible to electrophilic attack. researchgate.netnih.gov

Positive regions (blue): Located around the hydrogen atoms, particularly the hydroxyl hydrogen. These are the sites susceptible to nucleophilic attack. researchgate.net

Neutral regions (green): Typically found around the carbon-rich aromatic ring and alkyl portions of the molecule. researchgate.net

This analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and predicting the molecule's reactivity patterns. nih.gov

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically, forming two radical fragments. wikipedia.org It is a direct measure of bond strength. ucsb.edu DFT calculations can be used to compute the BDE for various bonds within the (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol molecule.

Key BDEs of interest would include the C-H bonds on the ethyl group, the O-H bond of the alcohol, and the C-O bonds of the methoxy groups. For example, the benzylic C-H bond is expected to have a lower BDE compared to other aliphatic C-H bonds due to the resonance stabilization of the resulting radical. researchgate.net This information is critical for predicting the molecule's stability and its behavior in reactions involving radical mechanisms, such as oxidation or pyrolysis. wikipedia.org

Mechanistic Studies of Asymmetric Reactions

Computational methods are extensively used to study the mechanisms of chemical reactions, providing insights into transition states, reaction pathways, and the origins of stereoselectivity. nih.gov For asymmetric reactions involving or producing chiral alcohols like (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol, DFT calculations can be employed to model the entire reaction coordinate.

These studies can:

Elucidate Reaction Mechanisms: By identifying and calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathway can be determined.

Explain Stereoselectivity: In asymmetric synthesis, computational models can explain why one enantiomer or diastereomer is formed preferentially. This often involves modeling the interaction between the substrate, the catalyst (e.g., a chiral ligand), and the reagent. mdpi.com The subtle non-covalent interactions that dictate the stereochemical outcome can be analyzed in detail.

Catalyst Design: By understanding the mechanism and the factors controlling selectivity, computational studies can guide the design of new and more efficient catalysts for asymmetric transformations. researchgate.net

For example, in the asymmetric reduction of a corresponding ketone to form (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol, DFT could be used to model the transition state assembly of the ketone, a chiral catalyst, and a hydride source, thereby revealing the energetic differences that lead to the preferential formation of the (R)-enantiomer.

Elucidation of Transition State Structures and Reaction Pathways

The study of reaction mechanisms at a molecular level is fundamental to understanding and optimizing chemical processes. Computational chemistry provides powerful tools to elucidate the intricate details of reaction pathways and the high-energy transition state structures that govern the rate and outcome of a chemical transformation. For a chiral alcohol such as (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol, these investigations would be crucial in understanding its synthesis, reactivity, and potential catalytic applications.

Modern density functional theory (DFT) offers a pragmatic and effective way to model chemical reactions, including the identification of transition states. acs.org These calculations can provide detailed three-dimensional structures of transition states, which are critical in understanding how reactants evolve into products. researchgate.net For instance, in the context of the synthesis of chiral alcohols via asymmetric hydrogenation of corresponding ketones (e.g., 3,5-dimethoxyacetophenone), DFT calculations can be employed to model the interaction between the substrate, the chiral catalyst, and the hydrogen source. The transition state holds a perennial control over the stereochemical outcome of the catalytic process. acs.org

The relative energy of the transition states leading to the (R) and (S) enantiomers determines the enantioselectivity of the reaction. By calculating the energy barriers for competing reaction pathways, researchers can predict which stereoisomer will be preferentially formed. researchgate.net These computational insights are invaluable for designing more efficient and selective catalysts. researchgate.net Non-covalent interactions, such as hydrogen bonding and van der Waals forces, play a crucial role in stabilizing the transition state and are often the key to high stereoselectivity. acs.org

Table 1: Illustrative Example of Calculated Energy Barriers for Competing Transition States in an Asymmetric Reaction

| Transition State | Product Enantiomer | Calculated Activation Energy (kcal/mol) |

| TS-R | (R)-Product | 15.2 |

| TS-S | (S)-Product | 17.5 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from computational studies on transition states.

Computational Modeling of Enantioselectivity and Diastereoselectivity

The prediction and rationalization of enantioselectivity and diastereoselectivity are paramount in asymmetric synthesis. Computational modeling has become an indispensable tool for achieving this, providing insights that are often difficult to obtain through experimental means alone. chiralpedia.com The origin of stereoselectivity is delicately dependent on the relative stabilization of one transition state over another. acs.org

For a molecule like (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol, computational models could be used to understand the factors governing its formation in a stereoselective synthesis. For example, in an asymmetric reduction of 3,5-dimethoxyacetophenone, the choice of a chiral catalyst is critical. Computational methods can be used to screen potential catalysts and predict their effectiveness. numberanalytics.com This involves building molecular models of the catalyst-substrate complex and calculating the energies of the diastereomeric transition states. researchgate.net

DFT calculations are frequently used to investigate the origin of enantioselectivity in catalytic reactions. researchgate.net These studies can reveal the subtle interplay of steric and electronic effects that dictate the stereochemical outcome. researchgate.net By analyzing the geometry and electronic structure of the transition states, chemists can understand why one enantiomer is formed in preference to the other. acs.org This knowledge can then be used to modify the catalyst or reaction conditions to improve the stereoselectivity. numberanalytics.com

Table 2: Example of Predicted vs. Experimental Enantiomeric Excess (ee) for a Catalytic Asymmetric Reaction

| Catalyst | Predicted ee (%) | Experimental ee (%) |

| Catalyst A | 92 | 90 |

| Catalyst B | 75 | 78 |

| Catalyst C | 98 | 97 |

Note: This table presents hypothetical data to demonstrate the predictive power of computational modeling in enantioselectivity studies.

Molecular Dynamics Simulations (General application in chemical research)

Molecular dynamics (MD) simulations provide a powerful computational method for studying the physical movements of atoms and molecules over time. acs.org This technique allows researchers to observe the dynamic behavior of chemical systems, offering insights into processes such as conformational changes, molecular recognition, and solvation effects. acs.org

In the context of chemical research, MD simulations have a broad range of applications. They are used to investigate the structure and dynamics of molecules in different environments, such as in solution or at interfaces. acs.org For chiral molecules, MD simulations can be employed to study chiral recognition phenomena, which is the basis for enantioselective chromatography and other separation techniques. tandfonline.comnih.gov By simulating the interaction between a chiral molecule and a chiral stationary phase, for example, it is possible to understand the molecular basis of the separation and predict the elution order of the enantiomers. tandfonline.com

MD simulations are also used to explore the conformational landscape of flexible molecules. acs.org For a molecule like (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol, which has rotational freedom around several single bonds, MD simulations could reveal the preferred conformations in different solvents. This information is valuable for understanding its reactivity and spectroscopic properties. Furthermore, MD simulations can be used in conjunction with quantum mechanics (QM) methods in what are known as QM/MM (Quantum Mechanics/Molecular Mechanics) simulations. This hybrid approach allows for the study of chemical reactions in complex environments, such as enzymes or solutions, by treating the reactive part of the system with high-level QM methods and the surrounding environment with more computationally efficient MM methods. acs.org

Table 3: Applications of Molecular Dynamics Simulations in Chemical Research

| Application Area | Description |

| Conformational Analysis | Exploration of the different spatial arrangements of a molecule and their relative energies. |

| Solvation Studies | Investigation of the interactions between a solute molecule and the surrounding solvent molecules. |

| Molecular Recognition | Study of the non-covalent interactions between molecules, such as in host-guest systems or protein-ligand binding. |

| Reaction Dynamics | Simulation of the time evolution of a chemical reaction, providing insights into the reaction mechanism. |

| Material Science | Investigation of the properties of materials at the atomic and molecular level. |

Applications of 1r 1 3,5 Dimethoxyphenyl Ethan 1 Ol As a Chiral Building Block in Advanced Synthesis

Precursor in the Synthesis of Pharmaceutically Active Compounds

The structural motif of (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol is found within several classes of pharmaceutically active compounds, particularly as a key chiral fragment in the synthesis of Neurokinin-1 (NK-1) receptor antagonists. nih.gov These antagonists are a class of drugs used to treat chemotherapy-induced nausea and vomiting. nih.gov

Table 1: (1R)-1-(3,5-Dimethoxyphenyl)ethan-1-ol in Pharmaceutical Synthesis

| Application | Drug Class | Potential Target Compound Example |

|---|---|---|

| Chiral Precursor | Neurokinin-1 (NK-1) Receptor Antagonists | Analogues of Aprepitant |

Intermediate in Agrochemical Production

The 3,5-dimethoxyphenyl moiety is a structural feature in certain agrochemicals. For instance, the Birch reduction of 3,5-dimethoxyphenyl-substituted silane (B1218182) derivatives is a known route to cyclohexane-1,3-dione herbicide precursors. dntb.gov.ua While this specific example does not utilize the chiral alcohol directly, it highlights the relevance of the 3,5-dimethoxyphenyl scaffold in the agrochemical industry.

(1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol can serve as a chiral starting material for the synthesis of more complex and stereochemically defined agrochemicals. The introduction of a chiral center can significantly impact the biological activity and selectivity of pesticides and herbicides, potentially leading to more effective and environmentally benign products. vub.be Further research into the derivatization of (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol could lead to the development of novel fungicides, herbicides, or insecticides with improved properties. mdpi.comresearchgate.netfrontierspecialtychemicals.com

Key Synthon in Fine Chemical Manufacturing

In the realm of fine chemical manufacturing, (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol serves as a valuable chiral synthon for the production of specialty chemicals. researchgate.net Its utility is particularly evident in the synthesis of compounds where specific stereochemistry is crucial for their function, such as in the flavor and fragrance industry. nist.govresearchgate.net The distinct stereoisomers of a chiral molecule can possess remarkably different sensory properties. The (1R) configuration of this alcohol can be transferred to downstream products, enabling the synthesis of enantiomerically pure flavor and fragrance compounds.

Development of Novel Chiral Ligands for Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. researchgate.netnih.govachemblock.com Chiral alcohols are frequently employed as starting materials for the synthesis of these ligands. (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol, with its well-defined stereocenter, is a promising candidate for the synthesis of new chiral phosphine (B1218219) ligands. fishersci.com

The hydroxyl group can be readily converted into a variety of other functional groups, allowing for the attachment of phosphine moieties. The resulting chiral phosphine ligands can then be used in a range of transition metal-catalyzed asymmetric reactions, such as hydrogenation, allylic substitution, and cross-coupling reactions. achemblock.com The steric and electronic properties of the 3,5-dimethoxyphenyl group can influence the selectivity and activity of the resulting metal complexes.

Table 2: Potential Chiral Ligands Derived from (1R)-1-(3,5-Dimethoxyphenyl)ethan-1-ol

| Ligand Class | Potential Synthetic Transformation | Application in Asymmetric Catalysis |

|---|---|---|

| Chiral Phosphines | Conversion of the hydroxyl group to a phosphine-containing moiety | Asymmetric Hydrogenation, Cross-Coupling |

| Chiral Diphosphines | Dimerization or linking of two chiral alcohol units | Asymmetric Hydrogenation, Allylic Alkylation |

Stereoselective Functionalization and Derivatization Strategies

The chiral center bearing the hydroxyl group in (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol is a key site for stereoselective functionalization and derivatization.

Selective Oxidation of the Hydroxyl Group

The selective oxidation of the secondary hydroxyl group in (1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol yields the corresponding ketone, 3',5'-dimethoxyacetophenone (B1266429). nih.govnih.gov This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of oxidizing agents. The choice of reagent can be critical to avoid side reactions and ensure a high yield of the desired ketone.

Commonly used reagents for the oxidation of secondary alcohols include pyridinium (B92312) chlorochromate (PCC) and conditions for Swern oxidation. nih.govnih.gov PCC is a milder oxidizing agent that can effectively convert secondary alcohols to ketones without over-oxidation. nih.gov The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) activated by oxalyl chloride or trifluoroacetic anhydride, is another mild and efficient method that is often compatible with a wide range of functional groups. nih.govnih.govmdpi.comnih.gov The resulting 3',5'-dimethoxyacetophenone is a valuable intermediate for the synthesis of various other compounds. nih.gov

Table 3: Reagents for Selective Oxidation of the Hydroxyl Group

| Reagent/Method | Description |

|---|---|

| Pyridinium Chlorochromate (PCC) | A mild oxidizing agent for the conversion of secondary alcohols to ketones. nih.gov |